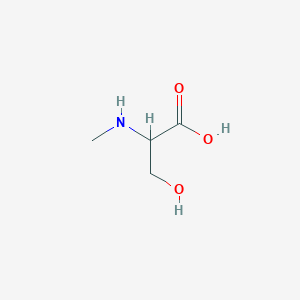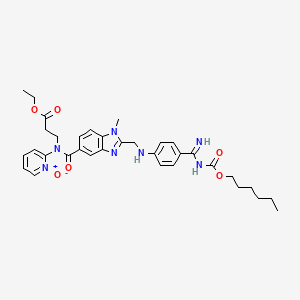
Dabigatran Etexilate N-Oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dabigatran Etexilate N-Oxide is a derivative of Dabigatran Etexilate, which is an oral anticoagulant used to prevent and treat thromboembolic disorders. Dabigatran Etexilate is a prodrug that is converted to its active form, Dabigatran, in the body. This compound is a reference standard used in analytical studies and research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dabigatran Etexilate N-Oxide involves multiple steps, including nitration, cyanation, Pinner reaction, esterification, reduction, and alkylation . The process starts with the nitration of bromobenzene, followed by cyanation to introduce a cyano group. The Pinner reaction is then used to convert the cyano group to an imino ether, which is subsequently esterified. Reduction and alkylation steps are performed to obtain the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the quality and yield of the final product. The use of automated systems and advanced analytical techniques helps in monitoring and optimizing the production process .
Chemical Reactions Analysis
Types of Reactions: Dabigatran Etexilate N-Oxide undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for its synthesis and modification.
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include bromobenzene, nitrating agents, cyanating agents, and reducing agents . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed: The major product formed from the synthesis of this compound is the N-oxide derivative of Dabigatran Etexilate. This compound is used as a reference standard in analytical studies and research .
Scientific Research Applications
Dabigatran Etexilate N-Oxide has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a reference standard in analytical studies to ensure the accuracy and reliability of analytical methods . In medicine, it is used to study the pharmacokinetics and pharmacodynamics of Dabigatran Etexilate and its metabolites . In industry, it is used in the development and validation of analytical methods for quality control and regulatory compliance .
Mechanism of Action
Dabigatran Etexilate N-Oxide, like its parent compound Dabigatran Etexilate, exerts its effects by inhibiting thrombin, a serine protease involved in the coagulation cascade . Thrombin converts fibrinogen to fibrin, leading to blood clot formation. By inhibiting thrombin, this compound prevents the formation of blood clots and reduces the risk of thromboembolic events .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Dabigatran Etexilate N-Oxide include other direct thrombin inhibitors such as Argatroban, Bivalirudin, and Lepirudin . These compounds also inhibit thrombin and are used as anticoagulants.
Uniqueness: this compound is unique in its structure and mechanism of action compared to other direct thrombin inhibitors. It is a prodrug that is converted to its active form in the body, providing a predictable pharmacokinetic profile and reducing the need for regular monitoring . Additionally, its N-oxide derivative is used as a reference standard in analytical studies, making it valuable for research and quality control .
Properties
Molecular Formula |
C34H41N7O6 |
|---|---|
Molecular Weight |
643.7 g/mol |
IUPAC Name |
ethyl 3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-(1-oxidopyridin-1-ium-2-yl)amino]propanoate |
InChI |
InChI=1S/C34H41N7O6/c1-4-6-7-10-21-47-34(44)38-32(35)24-12-15-26(16-13-24)36-23-29-37-27-22-25(14-17-28(27)39(29)3)33(43)40(20-18-31(42)46-5-2)30-11-8-9-19-41(30)45/h8-9,11-17,19,22,36H,4-7,10,18,20-21,23H2,1-3H3,(H2,35,38,44) |
InChI Key |
ODWAOSMOSLZPGX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)NC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=[N+]4[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


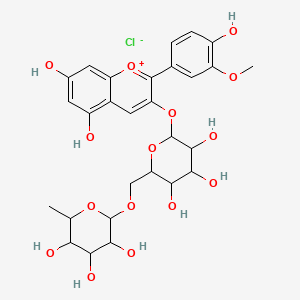
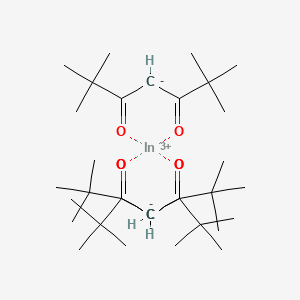
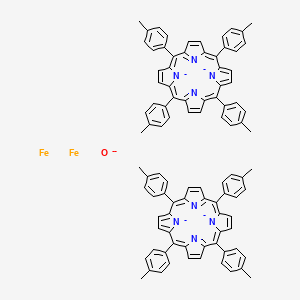
![6-amino-2-imino-4aH-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B12324530.png)
![N-[2-(1,3-benzodioxol-5-yl)-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl]acetamide](/img/structure/B12324537.png)
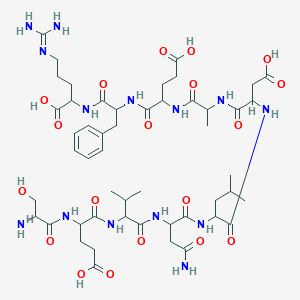
![2-acetamido-N-[1-[(6-amino-1-oxohexan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]-4-methylpentanamide](/img/structure/B12324544.png)
![5-[3-[[2-(2-Hydroxy-5-prop-2-enylphenyl)-4-prop-2-enylphenoxy]methyl]-7-prop-2-enyl-5-(4-prop-2-enylphenoxy)-2,3-dihydro-1,4-benzodioxin-2-yl]-3-(4-prop-2-enylphenoxy)benzene-1,2-diol](/img/structure/B12324552.png)


![1-(2-([1-(Ethoxycarbonyl)-3-phenylpropyl]amino)propanoyl)proline but-2-enedioate](/img/structure/B12324566.png)
